molecular formula C7H5BrFNS B13257547 3-Bromo-2-fluorobenzene-1-carbothioamide

3-Bromo-2-fluorobenzene-1-carbothioamide

Cat. No.: B13257547
M. Wt: 234.09 g/mol
InChI Key: CDDOMYWWNKXVEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-fluorobenzene-1-carbothioamide is an organic compound with the molecular formula C7H5BrFNS. It is a derivative of benzene, featuring bromine, fluorine, and carbothioamide functional groups. This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

These processes are typically carried out under controlled conditions to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluorobenzene-1-carbothioamide involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the carbothioamide group can form hydrogen bonds and coordinate with metal ions. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-fluorobenzene-1-carbothioamide is unique due to its specific combination of bromine, fluorine, and carbothioamide functional groups. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications .

Properties

Molecular Formula

C7H5BrFNS

Molecular Weight

234.09 g/mol

IUPAC Name

3-bromo-2-fluorobenzenecarbothioamide

InChI

InChI=1S/C7H5BrFNS/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H2,10,11)

InChI Key

CDDOMYWWNKXVEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)C(=S)N

Origin of Product

United States

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